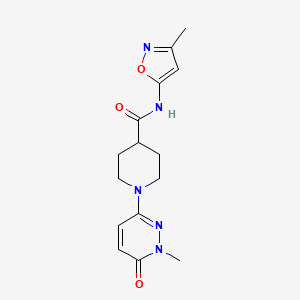

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 4-Iodophenol , which is an aromatic organic compound. A colorless solid, it undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group .

Synthesis Analysis

While specific synthesis information for this compound is not available, a related compound, N-(4-iodophenyl)-β-alanine hydrazide, has been synthesized by reacting N-(4-iodophenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux .Aplicaciones Científicas De Investigación

Synthesis and Therapeutic Potential

- Synthesis Techniques : Research has shown that compounds like 2,3-dihydro-1,4-benzodioxin-2-carboxamides can be synthesized through the reaction of esters or carboxamides with nucleophilic amines. This process provides access to potential therapeutic compounds and is facilitated by a basic environment (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Enantioselective Synthesis for Pharmaceuticals

- Enantioselective Synthesis : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which include compounds like N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, are important for the enantiospecific synthesis of various therapeutic agents. An indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis was discovered to efficiently produce these enantiomers in an optically pure form (Mishra, Kaur, Sharma, & Jolly, 2016).

Novel Chemical Synthesis Approaches

- Chemical Synthesis Innovation : Innovative synthesis methods for 2,3-dihydro-1,4-benzodioxins, which include compounds like N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, have been developed. One such method involves a tandem ring-opening/coupling cyclization process using Cu2O-catalyzed reactions, which has shown moderate to good yields for both aryl and aliphatic epoxides (Bao, Liu, Lv, & Qian, 2008).

Application in Antibacterial and Antipathogenic Research

- Antibacterial and Antipathogenic Properties : Certain derivatives related to N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide have been synthesized and tested for their interaction with bacterial cells. These derivatives have demonstrated significant antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Biofilm Inhibition and Cytotoxicity Studies

- Biofilm Inhibition and Cytotoxicity : Research has been conducted on the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and their efficacy in inhibiting bacterial biofilms. These compounds have shown promising results in inhibiting biofilms of strains like Escherichia coli and Bacillus subtilis, while also displaying mild cytotoxicity (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).

Propiedades

IUPAC Name |

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO3/c16-10-5-7-11(8-6-10)17-15(18)14-9-19-12-3-1-2-4-13(12)20-14/h1-8,14H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUGQXIWJZHJKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2637552.png)

![3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637556.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2637557.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2637559.png)

![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzenesulfonamide](/img/structure/B2637561.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2637564.png)

![3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2637565.png)

![8-(3-((3-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637566.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2637567.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2637571.png)